molecular formula C10H7FO2 B13686715 5-fluoro-2-methyl-4H-chromen-4-one

5-fluoro-2-methyl-4H-chromen-4-one

Cat. No.: B13686715
M. Wt: 178.16 g/mol
InChI Key: QYAZNCLSOPRGQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-fluoro-2-methyl-4H-chromen-4-one is a heterocyclic compound belonging to the chromenone family Chromenones are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-2-methyl-4H-chromen-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-hydroxyacetophenone with ethyl fluoroacetate in the presence of a base, followed by cyclization to form the chromenone ring . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium ethoxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This can include continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

5-fluoro-2-methyl-4H-chromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-fluoro-2-methyl-4H-chromen-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-fluoro-2-methyl-4H-chromen-4-one involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of kinases or other regulatory proteins, leading to altered cellular functions .

Comparison with Similar Compounds

Similar Compounds

    Chroman-4-one: Lacks the fluorine and methyl groups, resulting in different biological activities.

    2-methyl-4H-chromen-4-one: Similar structure but without the fluorine atom.

    5-fluoro-4H-chromen-4-one: Similar structure but without the methyl group.

Uniqueness

The presence of both the fluorine and methyl groups in 5-fluoro-2-methyl-4H-chromen-4-one enhances its chemical stability and biological activity compared to its analogs. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C10H7FO2

Molecular Weight

178.16 g/mol

IUPAC Name

5-fluoro-2-methylchromen-4-one

InChI

InChI=1S/C10H7FO2/c1-6-5-8(12)10-7(11)3-2-4-9(10)13-6/h2-5H,1H3

InChI Key

QYAZNCLSOPRGQC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C2=C(O1)C=CC=C2F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.